Fmoc-Thr(beta-D-Glc(Ac)4)-OH

CAS No.: 130548-92-4

Cat. No.: VC4909266

Molecular Formula: C33H37NO14

Molecular Weight: 671.652

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130548-92-4 |

|---|---|

| Molecular Formula | C33H37NO14 |

| Molecular Weight | 671.652 |

| IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |

| Standard InChI | InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |

| Standard InChI Key | PTSXZIRHPAUPGC-ZJFLVNNCSA-N |

| SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

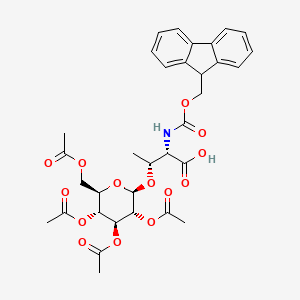

Fmoc-Thr(β-D-Glc(Ac)₄)-OH (CAS 130548-92-4) is characterized by a threonine backbone modified with a tetra-O-acetylated β-D-glucopyranosyl group at the hydroxyl side chain. The Fmoc group protects the α-amino group, enabling sequential deprotection during SPPS .

Table 1: Key Structural Attributes

The glycosidic linkage adopts a β-configuration, critical for mimicking natural glycoprotein structures . The acetyl groups enhance solubility in organic solvents, facilitating incorporation into peptide chains .

Synthesis and Protective Group Strategy

Synthetic Pathways

The synthesis involves glycosylation of Fmoc-protected threonine with a peracetylated glucosyl donor. Key steps include:

-

Glycosylation: Coupling of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide with Fmoc-Thr-OH under Koenigs-Knorr conditions .

-

Deprotection: Selective removal of acetyl groups post-SPPS using hydrazine or aqueous base, preserving the Fmoc group until final cleavage .

Stereochemical Control

The β-configuration is ensured by neighboring group participation from the 2-O-acetyl group during glycosylation, directing nucleophilic attack to the β-face .

Physicochemical Properties

Stability and Reactivity

The acetyl groups confer stability against premature hydrolysis during SPPS, while the Fmoc group is base-labile, enabling mild deprotection with piperidine .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 1.38 ± 0.1 g/cm³ | |

| Predicted Boiling Point | 777.7 ± 60.0 °C | |

| pKa | 3.32 ± 0.10 | |

| Appearance | White crystalline powder | |

| Solubility | DMSO, DMF, dichloromethane |

Applications in Peptide and Glycobiology Research

Glycopeptide Synthesis

Fmoc-Thr(β-D-Glc(Ac)₄)-OH is integral to synthesizing glycosylated peptides for studying:

-

Glycoprotein folding: Glycosylation impacts tertiary structure and stability .

-

Immune recognition: Antigenic epitopes on viral glycoproteins (e.g., HIV gp120) .

Drug Development

Glycopeptides derived from this building block are explored as:

-

Vaccine candidates: Mimicking pathogen-associated molecular patterns .

-

Therapeutic agents: Targeting lectin receptors in cancer and inflammation .

| Supplier | Packaging | Price (USD) | Purity |

|---|---|---|---|

| AFG Bioscience | 100 mg | 394.34 | 95% |

| ChemPep | 500 mg | 1500 | >95% |

| Sussex Research | 1 g | 2000 | >95% |

Recent Research Advancements

Automated SPPS Integration

Recent studies optimize coupling efficiency using HATU/DIPEA in DMF, achieving >98% incorporation rates . Microwave-assisted synthesis reduces reaction times by 40% .

Glycoengineering Applications

Site-specific incorporation into interleukin-2 (IL-2) enhanced serum half-life by 3-fold, demonstrating therapeutic potential .

Challenges and Future Directions

Limitations

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume